
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Hydroxyethyl)-9-azabicyclo(331)nonane o-methylbenzilate is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and a dienophile, a Diels-Alder reaction can be employed to form the bicyclic structure.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction. This step often involves the use of an alkyl halide and a suitable nucleophile under basic conditions.
Attachment of the Methylbenzilate Moiety: The final step involves the esterification of the hydroxyethyl group with methylbenzilic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the bicyclic core or the benzilate moiety, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand in receptor binding studies.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate involves its interaction with specific molecular targets. The hydroxyethyl group and the bicyclic core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
9-oxa-3-azabicyclo(3.3.1)nonane: This compound shares a similar bicyclic core but lacks the hydroxyethyl and methylbenzilate groups.
Indole Derivatives: These compounds feature a bicyclic structure with a nitrogen atom, similar to the azabicyclo structure in 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with a hydroxyethyl group and a methylbenzilate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
6606-06-0 |
|---|---|
分子式 |
C25H31NO3 |
分子量 |
393.5 g/mol |
IUPAC名 |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(2-methylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C25H31NO3/c1-19-9-5-6-16-23(19)25(28,20-10-3-2-4-11-20)24(27)29-18-17-26-21-12-7-13-22(26)15-8-14-21/h2-6,9-11,16,21-22,28H,7-8,12-15,17-18H2,1H3 |
InChIキー |
GHPSEOBXICWHIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


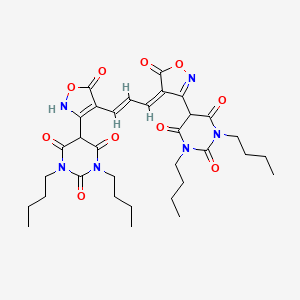



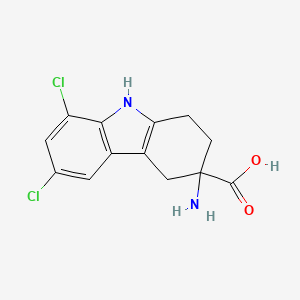



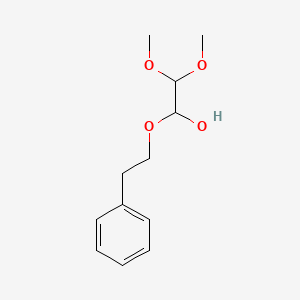
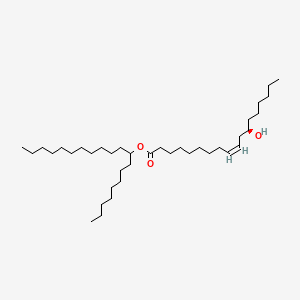
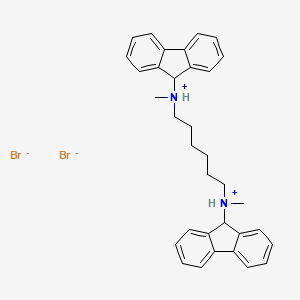
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)


